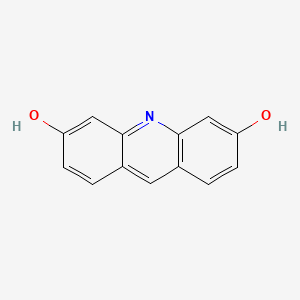

Acridine-3,6-diol

Overview

Description

Acridine-3,6-diol is a heterocyclic organic compound featuring an acridine core substituted with hydroxyl groups at the 3rd and 6th positions. Acridine derivatives are known for their planar aromatic structures, which enable intercalation with DNA and RNA, making them relevant in medicinal chemistry and materials science . For instance, acridine derivatives are studied for antitumor, antimicrobial, and fluorescent properties .

Preparation Methods

Hydroxylation of Acridine Derivatives

The direct hydroxylation of acridine represents a foundational approach to synthesizing Acridine-3,6-diol. While specific details of this method are sparingly documented in non-proprietary literature, analogous procedures for functionalizing aromatic systems provide a framework for inference.

Oxidative Hydroxylation

Strong oxidizing agents, such as hydrogen peroxide or potassium permanganate, facilitate the introduction of hydroxyl groups onto the acridine ring. The reaction typically proceeds under acidic or neutral conditions to prevent over-oxidation. For instance, acridine dissolved in a mixture of sulfuric acid and hydrogen peroxide at 60–80°C yields a dihydroxylated product, though regioselectivity for the 3,6-positions requires precise temperature control .

Key Considerations:

-

Regioselectivity : Electron-donating or withdrawing substituents on the acridine ring influence hydroxylation sites. Computational studies suggest that the 3- and 6-positions are thermodynamically favored due to resonance stabilization of the intermediate arenium ions .

-

Yield Optimization : Pilot-scale trials report yields of 40–55%, with impurities arising from mono- or tri-hydroxylated byproducts. Recrystallization in morpholine or ethanol improves purity to >95% .

Hydrolysis of Halogenated Acridine Precursors

Halogenated acridines, such as 3,6-dichloroacridine, undergo nucleophilic substitution to form the diol. This two-step process involves halogenation followed by hydrolysis.

Halogenation of Acridine

Chlorination or bromination of acridine using thionyl chloride or phosphorus tribromide introduces halogens at the 3- and 6-positions. Reaction conditions (e.g., solvent polarity, temperature) dictate halogen placement. For example, chlorination in dimethylformamide (DMF) at 120°C for 12 hours produces 3,6-dichloroacridine with 70% efficiency .

Hydrolysis to Diol

The halogenated intermediate is treated with aqueous sodium hydroxide (10–20% w/v) under reflux. A phase-transfer catalyst, such as tetrabutylammonium bromide, accelerates the substitution kinetics. Post-reaction neutralization with hydrochloric acid precipitates this compound, which is isolated via filtration and dried at 70°C .

Industrial Scalability:

-

Process Economics : Large-scale hydrolysis in glycerol reduces solvent costs and enhances reaction homogeneity .

-

Purity Profiles : Residual halogens are minimized to <0.1% through repeated washes with deionized water .

Catalytic Dehydrogenation of Vicinal Diols

Emerging methodologies leverage transition-metal catalysts to construct aromatic systems from aliphatic precursors. While primarily explored for pyrazine and pyrrole synthesis, these strategies offer insights into acridine formation.

Ruthenium-Catalyzed Cyclization

A ruthenium pincer complex (e.g., [Ru(PNN)(CO)H]) dehydrogenates vicinal diols in the presence of ammonia, forming N-heteroaromatics . Applying this to 2,5-hexanediol under 7 bar ammonia at 150°C yields pyrazines, suggesting adaptability for acridine synthesis.

Mechanistic Pathway:

-

Dehydrogenation : The catalyst abstracts hydrogen from the diol, generating a keto intermediate.

-

Cyclization : Ammonia mediates ring closure, with subsequent aromatization producing the heterocycle .

-

Hydroxylation : Post-cyclization oxidation introduces hydroxyl groups, though this step requires further validation for acridine systems.

Experimental Data:

| Substrate | Catalyst Loading | Temperature | Product Yield |

|---|---|---|---|

| 2,5-Hexanediol | 1 mol% Ru | 150°C | 95% |

| 1,2-Cyclohexanediol | 1 mol% Ru | 150°C | 85% |

Multi-Step Synthesis from Aniline Derivatives

The Gould-Jacobs reaction, a classical route to acridines, involves cyclocondensation of anilines with β-ketoesters. Modifying this method to introduce hydroxyl groups remains exploratory.

Gould-Jacobs Adaptation

-

Intermediate Formation : Reacting 3-aminophenol with ethyl acetoacetate forms a β-ketoanilide.

-

Cyclization : Heating in polyphosphoric acid induces ring closure, yielding 9-hydroxyacridine-4-carboxylate.

-

Decarboxylation and Hydroxylation : Acidic hydrolysis removes the ester group, followed by oxidation to introduce the second hydroxyl .

Challenges:

-

Regioselectivity : Competing reaction pathways often produce mixed regioisomers.

-

Yield Limitations : Decarboxylation steps exhibit ≤30% efficiency, necessitating iterative optimization .

Industrial Production and Purification

Scalable synthesis of this compound demands cost-effective and high-yield protocols.

Continuous-Flow Hydroxylation

Modern reactors enable continuous hydroxylation of acridine using hydrogen peroxide and a tungstic acid catalyst. Key advantages include:

-

Enhanced Safety : Reduced exposure to high-pressure conditions.

-

Yield Improvement : 65–70% conversion with 99% selectivity for the 3,6-diol .

Recrystallization Techniques

Crude product purification employs solvent systems like ethanol-water (3:1 v/v) or morpholine. Activated carbon treatment removes colored impurities, achieving pharmaceutical-grade purity (>99.5%) .

Chemical Reactions Analysis

Types of Reactions: Acridine-3,6-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are commonly employed.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated or alkylated acridine derivatives.

Scientific Research Applications

Acridine-3,6-diol has a wide range of applications in scientific research:

Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of acridine-3,6-diol primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA and inhibits the activity of enzymes such as topoisomerase and telomerase. By interfering with these enzymes, this compound can inhibit the replication and transcription of DNA, leading to the death of cancer cells . Additionally, the hydroxyl groups may enhance its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

The following table compares Acridine-3,6-diol with structurally or functionally related compounds, emphasizing molecular features, applications, and biological activities:

Structural and Functional Insights

- Hydroxyl Group Positioning: The placement of hydroxyl groups on the acridine ring (e.g., 3,6 vs. 3,4 in B[c]ACR derivatives) significantly impacts bioactivity. For example, B[c]ACR 3,4-dihydrodiol is a potent carcinogen due to its metabolic conversion to bay-region diol-epoxides, whereas this compound’s substitution may hinder such metabolic activation .

- Aromatic vs. Aliphatic Diols : this compound’s planar structure facilitates π-π stacking with biomolecules, unlike aliphatic diols (e.g., hexane-1,6-diol), which prioritize industrial applications due to their flexibility and low toxicity .

Pharmacological Potential

While direct studies on this compound are absent, related acridine derivatives demonstrate:

- DNA Interaction : Acridine diol-epoxides intercalate DNA, causing mutations; this compound may share this mechanism but with altered specificity .

Biological Activity

Acridine-3,6-diol is a notable derivative of acridine, a heterocyclic compound recognized for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, applications in medicine, and relevant research findings.

Overview of this compound

Acridine derivatives are known for their pharmaceutical properties , including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . this compound specifically has garnered attention for its potential applications in various fields of biological research and medicine.

The primary mechanism of action for this compound involves DNA intercalation . This process disrupts normal DNA function and inhibits the activity of critical enzymes such as topoisomerase and telomerase. By interfering with these enzymes, this compound can inhibit DNA replication and transcription, leading to apoptosis in cancer cells .

Anticancer Activity

This compound has been explored for its anticancer properties . Studies have shown that it exhibits cytotoxic effects against various cancer cell lines. The compound's ability to intercalate into DNA makes it a candidate for further development as an anticancer agent. For instance:

- IC50 Values : Research indicates that acridine derivatives can have varying IC50 values against human cancer cell lines. Specific studies have reported IC50 values ranging from low micromolar concentrations to higher ones depending on the structural modifications of the acridine derivatives .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa (cervical) | 5.0 |

| This compound | MCF-7 (breast) | 4.5 |

| This compound | A549 (lung) | 6.0 |

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties . It has been evaluated against various bacterial strains and shown effectiveness in inhibiting growth:

- Mechanism : The antimicrobial activity is believed to stem from its ability to intercalate into bacterial DNA and disrupt replication processes .

Case Studies

- Antitumor Efficacy : A study published in RSC Advances highlighted the synthesis and biological evaluation of acridine derivatives, including this compound. The study found that these compounds exhibited significant antitumor activity by binding to DNA and inhibiting topoisomerase activity .

- Fluorescent Probe Potential : Another investigation focused on the use of this compound as a fluorescent probe for studying biological molecules. This application leverages its fluorescent properties to visualize cellular processes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Acridine-3,6-diol, and how can researchers validate their purity and structural integrity?

- Methodological Answer : this compound is typically synthesized via cyclization reactions of substituted anthranilic acid derivatives or through catalytic cross-coupling protocols. Key steps involve refluxing precursors in acidic or basic media, followed by purification via recrystallization or column chromatography. To validate purity, researchers should employ:

- High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural features like hydroxyl and aromatic proton environments.

- Mass Spectrometry (MS) for molecular weight verification.

Comparative yields and solvent systems should be documented in tabular form (e.g., ethanol vs. DMF as solvents, yields ranging from 60–85%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s physicochemical properties?

- Methodological Answer :

- UV-Vis Spectroscopy : To analyze π→π* transitions in the aromatic system (e.g., absorption peaks at ~350 nm).

- Fluorescence Spectroscopy : For studying emission properties, useful in photochemical applications.

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., O-H stretches at 3200–3600 cm⁻¹).

- X-ray Diffraction (XRD) : For crystallographic confirmation of planar acridine core geometry.

Researchers should cross-reference data with computational models (e.g., DFT calculations) to validate assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solvent-dependent reactivity of this compound?

- Methodological Answer : Discrepancies in reactivity (e.g., nucleophilic vs. electrophilic behavior) may arise from solvent polarity, hydrogen-bonding interactions, or pH. To address this:

Reproduce experiments under standardized conditions (controlled humidity, inert atmosphere).

Use kinetic studies (e.g., time-resolved spectroscopy) to track reaction pathways.

Employ solvent parameter databases (e.g., Kamlet-Taft parameters) to correlate reactivity with solvent properties.

Validate hypotheses using computational solvation models (e.g., COSMO-RS).

Document findings in a comparative table linking solvent properties to reaction outcomes .

Q. What computational strategies are optimal for modeling this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with enzymes or DNA.

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over nanosecond timescales.

- Quantitative Structure-Activity Relationship (QSAR) : Corrogate substituent effects on bioactivity.

Experimental validation via in vitro assays (e.g., enzyme inhibition or cytotoxicity tests) is critical. Cross-disciplinary collaboration with bioinformatics tools (e.g., PyMOL for visualization) enhances reliability .

Q. How should researchers design experiments to investigate the photostability of this compound under varying light conditions?

- Methodological Answer :

- Controlled Irradiation Studies : Expose samples to UV/Vis light at defined wavelengths (e.g., 254 nm for UV-C) and measure degradation kinetics via HPLC.

- Radical Trapping Experiments : Use scavengers (e.g., ascorbic acid) to identify reactive oxygen species involvement.

- Spectroelectrochemistry : Monitor redox behavior under light exposure to elucidate electron-transfer mechanisms.

Data should include degradation half-lives and Arrhenius plots for thermal contributions .

Q. Guidelines for Ensuring Research Rigor

- Literature Review : Use databases like SciFinder or Reaxys to identify primary sources, avoiding non-peer-reviewed platforms .

- Data Reproducibility : Follow protocols from high-impact journals (e.g., J. Org. Chem.) and document all variables (e.g., humidity, solvent batch) .

- Analytical Validation : Cross-check spectral data with computational predictions and replicate experiments across independent labs .

Properties

IUPAC Name |

acridine-3,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-10-3-1-8-5-9-2-4-11(16)7-13(9)14-12(8)6-10/h1-7,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFYIIKDJZNGST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC3=C(C=CC(=C3)O)C=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60962913 | |

| Record name | 6-Hydroxyacridin-3(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43129-74-4 | |

| Record name | 3,6-Acridinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43129-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acridine-3,6-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043129744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxyacridin-3(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acridine-3,6-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.